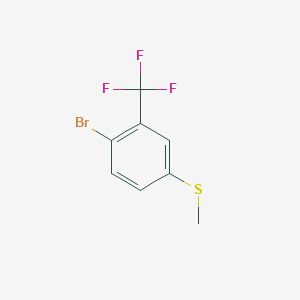

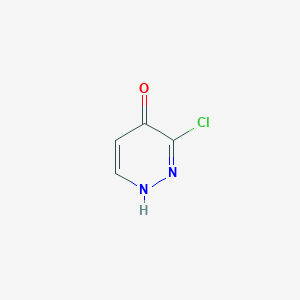

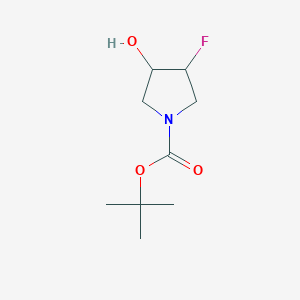

![molecular formula C8H4ClNO2S B3237012 Thieno[2,3-b]pyridine-2-carboxylic acid, 4-chloro- CAS No. 1379335-94-0](/img/structure/B3237012.png)

Thieno[2,3-b]pyridine-2-carboxylic acid, 4-chloro-

Descripción general

Descripción

Thieno[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound . It has a molecular weight of 179.2 and its linear formula is C8H5NO2S . It is a solid substance .

Synthesis Analysis

Recent approaches to the synthesis of thieno[2,3-b]pyridine derivatives have been described in several studies . For instance, one method involves the use of substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting material or key intermediate . Another approach involves the synthesis of cycloalkylthienopyridine-2-carboxamides starting from cycloalkanones .Molecular Structure Analysis

The molecular structure of Thieno[2,3-b]pyridine-2-carboxylic acid is characterized by a thiophene ring fused to a pyridine ring . The ring nitrogen acts as a hydrogen bond acceptor interacting with a backbone amide NH-group .Chemical Reactions Analysis

Thieno[2,3-b]pyridine derivatives are an important class of heterocyclic compounds due to their pharmacological and biological utility . They have been reported as Pim-1 kinase inhibitors and multidrug resistance modulators . Therefore, many efforts have been made to synthesize these important heterocycles .Physical And Chemical Properties Analysis

Thieno[2,3-b]pyridine-2-carboxylic acid is a solid substance . It has a molecular weight of 179.2 and its linear formula is C8H5NO2S . It should be stored in a dark place, sealed in dry, at 2-8°C .Aplicaciones Científicas De Investigación

Synthesis of Fused Pyridine-Carboxylic Acids

Thieno[2,3-b]pyridine derivatives are used in the synthesis of a wide range of fused pyridine-4-carboxylic acids. For instance, a library of these compounds, including thieno[2,3-b]pyridines, was generated using Combes-type reaction of acyl pyruvates with electron-rich amino heterocycles, followed by ester hydrolysis. These compounds are noted for their ability to undergo various combinatorial transformations, such as amide coupling, esterification, and heterocyclizations to form triazoles and oxadiazoles (Volochnyuk et al., 2010).

Antimalarial Drug Research

Thieno[2,3-b]pyridine derivatives have been explored for their potential in antimalarial drug research. A study demonstrated the conversion of these compounds into various substituted amino derivatives, which were then screened for their antimalarial properties (Klemm et al., 1970).

Crystal Structure Analysis

The structural analysis of thieno[2,3-b]pyridine derivatives, such as 4-(3-fluoroanilino)thieno[2,3-b]pyridine-6-carboxylic acid, has been conducted to understand their crystal properties. This includes studying the planarity of the thieno[2,3-b]pyridine residue and its interactions with other groups, which is crucial for understanding the compound's properties and potential applications (Pinheiro et al., 2012).

Polyheterocyclic Synthesis

Thieno[2,3-b]pyridine-2-carbohydrazide has been used in the synthesis of complex polyheterocyclic compounds, demonstrating the versatility of thieno[2,3-b]pyridine derivatives in synthesizing diverse molecular structures for various research applications (Elneairy et al., 2006).

Antianaphylactic Activity

Some N-(2-carboxy-thieno[2,3-b]pyridin-3-yl)formamidines, derived from thieno[2,3-b]pyridine-2-carboxylic acids, have shown potential antianaphylactic activity, indicating their potential use in medical research and treatment of allergic reactions (Wagner et al., 1993).

Mecanismo De Acción

Target of Action

The primary target of Thieno[2,3-b]pyridine-2-carboxylic acid, 4-chloro- is the GRK2 kinase . This kinase plays a crucial role in regulating the function of G protein-coupled receptors (GPCRs), which are involved in many cellular processes and physiological functions.

Mode of Action

Thieno[2,3-b]pyridine-2-carboxylic acid, 4-chloro- interacts with its target, the GRK2 kinase, by forming secondary interactions with the biological target of interest . The ring nitrogen acts as a hydrogen bond acceptor interacting with a backbone amide NH-group, while the hydrogen in the 1-position of the ring forms a loose hydrogen bond with a backbone carbonyl group .

Biochemical Pathways

The compound affects the biochemical pathways involving GRK2 kinase. By inhibiting the activity of this kinase, it can potentially modulate the function of GPCRs and impact various cellular processes .

Result of Action

The molecular and cellular effects of Thieno[2,3-b]pyridine-2-carboxylic acid, 4-chloro- action are primarily due to its inhibitory effect on GRK2 kinase. This can lead to modulation of GPCR function, potentially affecting a wide range of cellular processes .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-chlorothieno[2,3-b]pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO2S/c9-5-1-2-10-7-4(5)3-6(13-7)8(11)12/h1-3H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGXKUAIWPFROEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=C1Cl)C=C(S2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

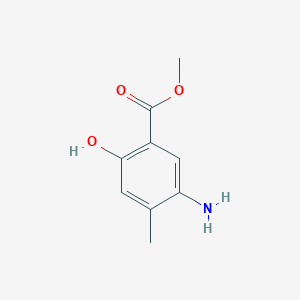

![4-Hydroxy-1-methyl-1H-pyrazolo[3,4-D]pyrimidine-3-carbaldehyde](/img/structure/B3236947.png)

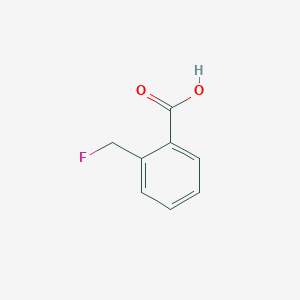

![Spiro[3.4]octan-1-amine](/img/structure/B3236951.png)

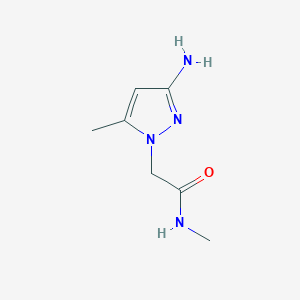

![[1,2,4]Triazolo[4,3-a]pyridin-7-amine](/img/structure/B3236954.png)

![8-Bromo-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B3237000.png)

![6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B3237021.png)